molecular formula C30H28N6S2 B14246852 Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]- CAS No. 210295-83-3

Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-

Katalognummer: B14246852
CAS-Nummer: 210295-83-3
Molekulargewicht: 536.7 g/mol
InChI-Schlüssel: YOFDKIKAXXDLNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is a complex heterocyclic compound that features a pyrimidine core substituted with bipyridine and propylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate bipyridine derivatives with thiourea or similar sulfur-containing reagents under basic conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio groups yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- has several scientific research applications:

Wirkmechanismus

The mechanism by which pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the propylthio groups can undergo redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is unique due to the combination of its pyrimidine core with bipyridine and propylthio substituents. This structural arrangement provides a versatile platform for chemical modifications and functionalization, making it a valuable compound for various scientific applications .

Eigenschaften

CAS-Nummer

210295-83-3

Molekularformel

C30H28N6S2

Molekulargewicht

536.7 g/mol

IUPAC-Name

4,6-bis(4-propylsulfanyl-6-pyridin-2-ylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C30H28N6S2/c1-3-13-37-21-15-27(23-9-5-7-11-31-23)35-29(17-21)25-19-26(34-20-33-25)30-18-22(38-14-4-2)16-28(36-30)24-10-6-8-12-32-24/h5-12,15-20H,3-4,13-14H2,1-2H3

InChI-Schlüssel

YOFDKIKAXXDLNX-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=CC(=NC(=C1)C2=CC(=NC=N2)C3=CC(=CC(=N3)C4=CC=CC=N4)SCCC)C5=CC=CC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.